4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde
Description
4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted at the 2-position with a carbaldehyde group and at the 4-position with a 3-(hydroxymethyl)-3-methylpyrrolidine moiety. This structure combines the electron-rich thiophene core with a polar pyrrolidine substituent, making it a candidate for applications in medicinal chemistry and materials science. Its molecular formula is C${11}$H${15}$NO$2$S (inferred from , which describes a similar compound, C${10}$H${13}$NO$3$S, with an additional hydroxyl group).
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-[3-(hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-11(8-14)2-3-12(7-11)9-4-10(5-13)15-6-9/h4-6,14H,2-3,7-8H2,1H3 |
InChI Key |
QTDFQINYWSKUAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C2=CSC(=C2)C=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carbaldehyde with a pyrrolidine derivative under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
The major products formed from these reactions include various functionalized thiophene derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Thiophene-2-carbaldehyde Derivatives
(a) 4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde
- CAS No.: 1934386-70-5 ().
- Key Differences: Contains an additional hydroxyl group on the pyrrolidine ring (C${10}$H${13}$NO$3$S vs. target compound’s C${11}$H${15}$NO$2$S).
(b) 5-(Bis(4-methoxyphenyl)amino)thiophene-2-carbaldehyde
Pyrazole-Carbaldehyde Analogues
(a) 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
- Structure : Replaces pyrrolidine with a pyrazole ring ().
- Reactivity : The pyrazole core may participate in hydrogen bonding, influencing biological activity. For example, similar aldehydes undergo sodium borohydride reduction to hydroxymethyl derivatives ().
(b) Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate
Metabolic and Toxicity-Related Compounds
(a) 4-(Hydroxymethyl)phenylhydrazine (HMPH)
- Metabolism : Rapidly converts to 4-(hydroxymethyl)benzenediazonium ion (HMBD) ().
- Comparison : The target compound’s hydroxymethyl group may undergo similar oxidative metabolism, necessitating toxicity studies.
(b) 5-CA-2-HM-MCBX
Physical and Crystallographic Properties
- Crystallography : Tools like Mercury CSD 2.0 () can analyze packing patterns. The pyrrolidine ring in the target compound may form hydrogen bonds via the hydroxymethyl group, influencing crystal stability.
- Boiling Point/Melting Point: Limited data for the target compound, but analogues in (e.g., MP: 227–230°C) suggest moderate thermal stability.
Biological Activity
4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a thiophene ring and a pyrrolidine derivative, this compound has been studied for its pharmacological properties, including anti-inflammatory and analgesic effects.
- Molecular Formula : C₁₁H₁₅N₁O₂S
- Molecular Weight : 225.31 g/mol
- CAS Number : 1861339-27-6
The structure of the compound includes a hydroxymethyl group on the pyrrolidine ring, which is believed to enhance its reactivity and interaction with biological systems .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thiophene ring facilitates π-π interactions with other aromatic compounds, while the piperidine moiety may engage with various receptors, potentially influencing several signaling pathways .
Pharmacological Effects
Preliminary studies have indicated that this compound exhibits:
- Anti-inflammatory properties : It may inhibit the production of pro-inflammatory cytokines.
- Analgesic effects : Potentially effective in pain management through modulation of pain pathways.
Case Studies
A series of studies have been conducted to evaluate the pharmacological effects of this compound:
-
Anti-inflammatory Activity :
- A study demonstrated that this compound significantly reduced inflammation in animal models by decreasing levels of inflammatory mediators .
-
Analgesic Efficacy :
- In another research, the compound was tested for its analgesic effects using the hot plate test in rodents, showing a statistically significant reduction in pain response compared to control groups .
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Similarity | Key Features |
|---|---|---|
| Suprofen | 0.75 | Anti-inflammatory properties |
| Articaine | 0.70 | Dental anesthetic used in local anesthesia |
| 5-(Dimethylamino)thiophene-2-carbaldehyde | 0.75 | Applications in organic electronics |
| 5-Nitrothiophene-2-carboxaldehyde | 0.54 | Different reactivity due to nitro group |
This comparison highlights the unique substitution pattern of this compound, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
